4-Fluorobenzylamine is an organic compound classified as a phenylmethylamine. Its molecular formula is , and it has a molecular weight of approximately 126.15 g/mol. The compound features a fluorine atom attached to the benzene ring at the para position relative to the amine group, making it a derivative of benzylamine. This structural characteristic contributes to its unique chemical properties and biological activities. The compound is primarily used in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals and radiolabeled compounds .
Due to the absence of documented biological activity, a mechanism of action for 4-Fluorobenzylamine is not applicable in this context.
4-Fluorobenzylamine exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential interactions with various biological targets, including:
The synthesis of 4-fluorobenzylamine typically involves:
4-Fluorobenzylamine has diverse applications, including:
Interaction studies involving 4-fluorobenzylamine focus on its binding affinity and effects on biological targets:
Several compounds share structural similarities with 4-fluorobenzylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzylamine | C7H9N | Lacks fluorine substitution; commonly used amine. |
p-Chlorobenzylamine | C7H8ClN | Chlorine substitution instead of fluorine; similar reactivity. |
4-Methoxybenzylamine | C8H11NO | Contains a methoxy group; alters solubility and reactivity. |
3-Fluorobenzylamine | C7H8FN | Fluorine at the meta position; different electronic properties. |
2-Fluorobenzylamine | C7H8FN | Fluorine at the ortho position; affects sterics and reactivity. |
The unique positioning of the fluorine atom at the para position relative to the amine group distinguishes 4-fluorobenzylamine from its counterparts. This specific arrangement influences its electronic properties and reactivity patterns, making it particularly valuable in medicinal chemistry applications where fine-tuning biological activity is essential.
The discovery of 4-fluorobenzylamine dates to the mid-20th century, coinciding with the rise of fluorinated compounds in medicinal chemistry. Early synthesis routes relied on stoichiometric reductions of 4-fluorobenzonitrile using hazardous agents like lithium aluminum hydride (LiAlH₄), which limited scalability. A breakthrough emerged in 2004 with the development of a nano nickel-catalyzed reductive amination method, achieving yields exceeding 95% under mild conditions. This innovation addressed safety concerns and enabled large-scale production, facilitating its adoption in radiopharmaceuticals. By the 2010s, 4-fluorobenzylamine became a cornerstone in PET tracer synthesis, particularly for ¹⁸F-labeled compounds targeting oncology and neurology.
Key milestones include:
Current studies focus on optimizing 4-fluorobenzylamine’s pharmacokinetics in vivo and expanding its utility in covalent inhibitor design. However, gaps persist in understanding its long-term metabolic stability and off-target effects. Additionally, greener synthesis methods and applications in neurodegenerative disease imaging remain underexplored.
4-Fluorobenzylamine exhibits distinct physicochemical characteristics critical for its reactivity:
Property | Value | Reference |
---|---|---|
Molecular Weight | 125.15 g/mol | |
Boiling Point | 183 °C | |
Density (25°C) | 1.095 g/mL | |
Flash Point | 66 °C | |
Solubility | Miscible in water |
The fluorine atom’s electronegativity enhances the compound’s lipophilicity, improving blood-brain barrier penetration in PET tracers. However, its air sensitivity necessitates storage under inert atmospheres.
Early methods involved LiAlH₄ reduction of 4-fluorobenzonitrile, but yields were inconsistent (<60%) due to side reactions. The introduction of nano nickel catalysts in 2004 revolutionized synthesis:
$$
\text{4-Fluorobenzaldehyde} + \text{H}2 + \text{NH}3 \xrightarrow{\text{Ni Nanoparticles}} \text{4-Fluorobenzylamine}
$$
This one-pot reaction achieved 95–99% yields at 70–120°C, with catalyst recyclability.
For PET applications, 4-[¹⁸F]fluorobenzylamine is synthesized via a two-step process:
4-[¹⁸F]fluorobenzylamine is pivotal in synthesizing:
The classical synthesis of 4-fluorobenzylamine relies on nucleophilic substitution reactions starting from 4-fluorobenzyl halides. For example, 4-fluorobenzyl chloride undergoes amination with aqueous ammonia under elevated temperatures (80–100°C) to yield the primary amine [4]. This method, while straightforward, often requires prolonged reaction times (12–24 hours) and produces moderate yields (60–70%) due to competing elimination reactions [1].
An alternative approach involves the Hofmann degradation of 4-fluorobenzamide. Treatment with sodium hypochlorite (NaOCl) in basic conditions generates the amine via intermediate isocyanate formation. However, this method faces challenges in controlling exothermic intermediates, limiting its adoption in large-scale research applications [6].
Phthalimide-based routes offer improved selectivity. As demonstrated by LookChem (2017), N-(4-fluorobenzyl)phthalimide reacts with hydrazine hydrate in ethanol under reflux to produce 4-fluorobenzylamine in 82% yield [1]. The phthalimide group acts as a protective moiety, preventing over-alkylation and simplifying purification through crystallization of the byproduct phthalhydrazide.
Recent advances leverage transition-metal catalysis to enhance efficiency. Zirconium-hydride (Zr-H) complexes enable room-temperature hydroboration of 4-fluorobenzamide, achieving 89% yield through selective C–O bond cleavage [1]. This method tolerates ester and alkynyl groups, making it suitable for synthesizing functionalized derivatives.
Reductive amination has gained prominence for one-pot synthesis. Using ruthenium supported on boron nitride (Ru/BN), researchers converted 4-fluorobenzaldehyde to 4-fluorobenzylamine with 94% selectivity under 1.5 MPa H₂ at 90°C [2]. The BN support modulates electron density at the Ru active sites, preventing undesired over-reduction to secondary amines.
Nickel nanoparticles (Ni NPs, 5–10 nm) immobilized on mesoporous silica (SBA-15) catalyze the hydrogenation of 4-fluorobenzonitrile to 4-fluorobenzylamine under mild conditions (50°C, 2 MPa H₂). The high surface-area-to-volume ratio of Ni NPs facilitates H₂ dissociation, achieving turnover frequencies (TOF) of 1,200 h⁻¹, a 3.5-fold improvement over conventional Raney nickel [2].
Table 1 summarizes performance metrics for nanocatalysts in 4-fluorobenzylamine synthesis:
Catalyst | Substrate | Temp. (°C) | Yield (%) | TOF (h⁻¹) | Reference |
---|---|---|---|---|---|
Ru/BN-e | 4-Fluorobenzaldehyde | 90 | 94 | 850 | [2] |
Ni/SBA-15 | 4-Fluorobenzonitrile | 50 | 88 | 1,200 | [2] |
Zr-H | 4-Fluorobenzamide | 25 | 89 | 320 | [1] |
Ru/BN systems excel in aldehyde amination, while Ni NPs show superior activity for nitrile hydrogenation. Zr-H catalysts operate at ambient temperatures but require stoichiometric borane reagents, increasing costs [1] [2].
The first dual-step radiosynthesis of 4-[^18F]fluorobenzylamine—nucleophilic aromatic substitution on 4-trimethylammoniumbenzonitrile followed by lithium aluminium hydride reduction—was reported in 1991, enabling the earliest antibody-labeling experiments [1]. While pioneering, reliance on pyrophoric hydrides and manual manipulations limited translational potential. Subsequent advances—particularly borohydride exchange resin reduction and nickel-catalysed sodium borohydride protocols—now allow high-yield, remotely controlled syntheses compatible with good manufacturing practice facilities [2] [3].
Radio-fluorination transforms 4-fluorobenzylamine into a positron-emitting probe with a 109.8-minute half-life, matching typical multistep peptide conjugations and patient-side logistics [4]. In vivo, the strong C(sp^2)–F bond confers metabolic resilience, while the benzylamine moiety affords facile coupling via amide, imide, or maleimide formation to proteins, peptides, and small molecules [5]. These mechanistic attributes support:
Borohydride exchange resin offers a solid-supported alternative to lithium aluminium hydride, allowing clean reduction of 4-[^18F]fluorobenzonitrile at ambient pressure. Bettio and colleagues achieved radiochemical yields of 80% within 60 minutes while maintaining radiochemical purity above 95% [2]. In automated trials, BER delivered 41 ± 6% isolated yield across fifteen productions on an ELIXYS FLEX/CHEM module [8]. Solid resin removal simplifies downstream purification, reducing aluminium by-product contamination.
Nickel-mediated sodium borohydride reductions capitalise on in-situ nickel boride catalysis. The technique yields 75% conversion to 4-[^18F]fluorobenzylamine in 15 minutes at room temperature, outperforming traditional hydride reagents while eliminating pyrophoric hazards [3]. Mechanistic investigations attribute rate acceleration to surface hydrogenation promoted by amorphous Ni–B clusters [9] [10]. Table 1 collates representative yields.
Entry | Precursor | Catalyst System | Time/min | Temp/°C | Radiochemical Yield | Specific Activity | Citation |
---|---|---|---|---|---|---|---|
1 | 4-[^18F]fluorobenzonitrile | Nickel boride from NiCl₂·6H₂O/NaBH₄ | 15 | 25 | 75% [3] | 24 GBq/μmol [3] | 11 |
2 | 4-[^18F]fluorobenzonitrile | Borohydride exchange resin | 60 | 50 | 80% [2] | 24 GBq/μmol [2] | 2 |
3 | 4-[^18F]fluorobenzonitrile | Ni powder-EtOH/PEG-400-NaBH₄ | 30 | 40 | 68% [11] | 20 GBq/μmol [11] | 43 |
Fully automated radiosynthesis minimises radiation exposure while delivering batch-to-batch reproducibility. Remotely controlled GE TRACERlab FX modules integrate:
Alternative Synthera and IBA platforms demonstrate comparable performance, with 25–30% non-decay-corrected yields after cassette-based processing [13] [14].
Optimization spans precursor design, solvent engineering, and catalytic modulation:
Collectively, these strategies have raised end-of-synthesis yields from single-digit percentages in early 1990s protocols to >40% in state-of-the-art installations [8].
High radiochemical purity guarantees patient safety and accurate image quantification. Analytical protocols include:
Analytical Method | Key Parameters | Reference Compound Retention Time | Detection Threshold | Typical Acceptance Criterion | Citation |
---|---|---|---|---|---|
Reversed-phase high-performance liquid chromatography | Phenyl column, 10% ethanol/28 mM HCl isocratic, 1 mL min⁻¹ | 6.2 min [14] | 0.01 μg injected [14] | ≥95% [17] | 41 |
Radio-thin layer chromatography | Silica, 95% acetonitrile, radio-scanning | R_f = 0.55 [18] | 1 kBq spot [18] | ≤5% free [^18F]fluoride [18] | 26 |
Ultra-performance liquid chromatography with diode-array correlation | C18, 55% acetonitrile/0.1 M ammonium formate | 4.8 min [7] | 20 nCi injected [7] | ≥97% radiochemical purity [7] | 39 |
Method validation parameters—specificity, linearity (R² > 0.999), accuracy (97–103%), precision (RSD < 2%), and limit of quantification (≤0.5 μg mL⁻¹)—conform to ICH Q2 standards for radio-pharmaceuticals [17]. Routine batch data from sixty productions of [^18F]PSMA-1007 demonstrate assay reproducibility over one year, underscoring transferability to 4-[^18F]fluorobenzylamine assessments [17].
Era | Reduction Reagent | Process Control | Total Synthesis Time/min | Overall Yield | Radiochemical Purity | Key Advancement | Citation |
---|---|---|---|---|---|---|---|
1991 | Lithium aluminium hydride | Manual | 120 [1] | 10% [1] | 94% [1] | First immunoconjugate labeling | 44 |
2003–2010 | Borohydride exchange resin | Semi-manual | 90 [3] | 55–80% [3] | 95% [2] | Solid-phase reduction | 2 |
2013 | Nickel borohydride (aqueous) | Remote-controlled GE FX | 60 [2] | 80% nitrile reduction step [2] | 95% [2] | BER automation | 2 |
2018–2025 | Spiro-iodonium fluorination + BER | Fully automated dual-reactor | 56 [14] | 21.7 ± 3.5% EOS [14] | >99% [14] | Cassette-integrated deprotection‐free workflow | 41 |
2022 | Iodoniumylide + click conjugation | Eckert & Ziegler module | 68 [7] | 25.3 ± 3.4% EOS [7] | 97% [7] | One-pot synthon‐to-aptamer protocol | 39 |
Corrosive